Lipophilicity (XLogP3) Comparison: 6-Chloro-(2,2-difluoroethyl) Amide vs. Anilide Analogs vs. First-Line Pyrazinamide
The target compound's computed XLogP3 of 1.5 [1] places it in an intermediate lipophilicity range distinctly lower than the most potent antituberculotic 6-chloropyrazinecarboxamide anilides (e.g., 3,5-bis-trifluoromethylphenyl amide 2o, log P = 6.85 [2]), yet substantially higher than the first-line antitubercular agent pyrazinamide (log P ≈ –0.6). This intermediate lipophilicity is associated with balanced membrane permeability and aqueous solubility, a profile relevant for oral bioavailability and CNS-excluded or CNS-targeted programs [2].
| Evidence Dimension | Lipophilicity (XLogP3 / experimental log P) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem computed) |
| Comparator Or Baseline | 3,5-Bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (2o): log P = 6.85 (experimental). Pyrazinamide: log P ≈ –0.6 (literature). |
| Quantified Difference | Δ log P = 5.35 units lower than the most lipophilic active analog; 2.1 units higher than pyrazinamide. |
| Conditions | Computational prediction (XLogP3 3.0) for target; experimental shake-flask log P for comparator 2o. |
Why This Matters
Compound lipophilicity directly governs passive membrane permeability, plasma protein binding, and metabolic clearance; an XLogP3 of 1.5 indicates a developability window distinct from both extremely lipophilic analogs (solubility-limited) and overly hydrophilic pyrazinamide (permeability-limited).
- [1] PubChem. Compound Summary for CID 103337578: 6-Chloro-pyrazine-2-carboxylic acid (2,2-difluoro-ethyl)-amide. https://pubchem.ncbi.nlm.nih.gov/compound/103337578 (accessed 2026-05-06). View Source
- [2] Dolezal, M.; Miletin, M.; Kunes, J.; Kralova, K. Substituted Amides of Pyrazine-2-carboxylic Acids: Synthesis and Biological Activity. Molecules 2002, 7(3), 363–373. DOI: 10.3390/70300363. View Source
